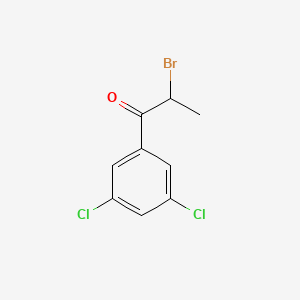

2-Bromo-3',5'-dichloropropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3',5'-dichloropropiophenone is a useful research compound. Its molecular formula is C9H7BrCl2O and its molecular weight is 281.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

2-Bromo-3',5'-dichloropropiophenone is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of bupropion, an antidepressant that also aids in smoking cessation. The synthesis pathway typically involves the bromination and chlorination of propiophenone derivatives.

| Compound | Application |

|---|---|

| Bupropion | Antidepressant and smoking cessation aid |

| Cathinones | Stimulants affecting dopamine and norepinephrine |

Agrochemical Development

The compound is also significant in the agrochemical sector, where it is used to develop herbicides and pesticides. Its halogenated structure enhances its efficacy and stability as a chemical agent.

| Agrochemical Type | Function |

|---|---|

| Herbicides | Targeting specific plant pathways |

| Pesticides | Broad-spectrum activity against pests |

Material Science

In material science, this compound can be used as a precursor for synthesizing polymers and other functional materials. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study 1: Genotoxicity Assessment

Research has shown that this compound exhibits mutagenic properties when tested on various strains of Salmonella. In one study, the compound induced significant increases in mutant frequencies, suggesting potential risks associated with its use in pharmaceuticals.

- Study Reference : Meng et al., "Genotoxicity of 2-bromo-3′-chloropropiophenone," Toxicology & Applied Pharmacology (2013).

Case Study 2: Synthesis of Bupropion

A detailed synthesis pathway for bupropion using this compound involves several steps including bromination, reduction, and amination. The efficiency of this process highlights the compound's utility in producing complex organic molecules with therapeutic effects.

| Step | Reaction Type | Reagents Used |

|---|---|---|

| Bromination | Electrophilic substitution | Bromine, solvents |

| Reduction | Reduction reaction | Lithium aluminum hydride |

| Amination | Nucleophilic substitution | Amine derivatives |

Safety Considerations

Despite its applications, safety assessments indicate that this compound can be irritating to skin and eyes and has shown mutagenic effects in vitro. Proper handling protocols must be established to mitigate exposure risks during laboratory synthesis or industrial applications.

Propiedades

IUPAC Name |

2-bromo-1-(3,5-dichlorophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-7(11)4-8(12)3-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIPVINPPLXVNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.